molecular formula C19H12Cl3N3OS B3001791 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338404-55-0

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B3001791
CAS No.: 338404-55-0
M. Wt: 436.74
InChI Key: IYJUREOCRKGNQL-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime (hereafter referred to by its systematic name due to lack of standardized abbreviation in evidence) is a synthetic imidazothiazole derivative. Notably, the evidence predominantly describes its structural analog CITCO (O- (3,4-dichlorobenzyl) oxime variant), a well-characterized human constitutive androstane receptor (CAR) agonist . CAR is a nuclear receptor regulating xenobiotic detoxification and energy metabolism .

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS/c20-14-4-1-12(2-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-13-3-6-15(21)9-16(13)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJUREOCRKGNQL-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, commonly referred to as CITCO, is a synthetic compound that has garnered attention for its selective activation of the Constitutive Androstane Receptor (CAR). This receptor plays a crucial role in the regulation of drug metabolism and detoxification processes in the liver. The biological activity of CITCO has implications for cancer treatment and anti-inflammatory responses.

  • Molecular Formula : C19H12Cl3N3OS
  • Molecular Weight : 436.74 g/mol
  • CAS Number : 338404-52-7
  • Solubility : Soluble in DMSO (up to 50 mM) and ethanol (up to 5 mM)
  • Purity : Greater than 98% .

CITCO acts as a potent agonist for CAR with an EC50 value of 49 nM. It exhibits over 100-fold selectivity for CAR compared to other nuclear receptors such as PXR (Pregnane X Receptor), LXR (Liver X Receptor), ERα/ERβ (Estrogen Receptors), and others . Upon activation, CAR translocates to the nucleus and induces the expression of target genes involved in drug metabolism, notably CYP2B6 and CYP3A4.

Anticancer Effects

CITCO has shown promise in enhancing the efficacy of anticancer agents. In studies involving ovarian cancer cell lines expressing CAR, combining CITCO with standard anticancer treatments significantly increased cell proliferation and enhanced transcriptional activity related to drug metabolism pathways. This combination therapy may help overcome resistance to chemotherapy by upregulating multidrug resistance genes such as MDR1 and UGT1A1 .

Furthermore, CITCO has been demonstrated to inhibit the growth of brain tumor stem cells (BTSCs). In vitro studies revealed that CITCO induced a dose-dependent decrease in the growth of CD133(+) BTSCs while sparing normal astrocytes. In vivo experiments using xenograft models showed that CITCO treatment resulted in a significant reduction in tumor volume .

Anti-inflammatory Activity

CITCO's role extends beyond oncology; it also exhibits anti-inflammatory properties. Activation of CAR by CITCO inhibits TNFα-induced leukocyte-endothelial cell interactions under flow conditions. This effect is mediated through the suppression of pro-inflammatory signaling pathways such as p38 MAPK and NF-κB. Silencing CAR expression via siRNA was found to negate the anti-inflammatory effects of CITCO, underscoring its mechanism of action .

Case Study 1: Ovarian Cancer Treatment

In a controlled study, CITCO was administered in combination with various anticancer agents to ovarian cancer cell lines. The results indicated a marked increase in CAR-mediated transcriptional activity compared to treatment with anticancer agents alone. This suggests that CITCO can enhance the therapeutic efficacy of existing cancer treatments by modulating metabolic pathways .

Case Study 2: Brain Tumor Stem Cells

A series of experiments were conducted on BTSCs where CITCO was applied at varying concentrations. The findings revealed that doses as low as 25 mg/kg significantly inhibited tumor growth in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest specifically in malignant cells without affecting normal cells .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
CAR Activation EC50 = 49 nM; >100-fold selectivity for CAR ,
Anticancer Efficacy Enhances sensitivity to anticancer agents ,
Inhibition of BTSC Growth Dose-dependent inhibition observed ,
Anti-inflammatory Effects Inhibits TNFα-induced leukocyte interactions ,

Scientific Research Applications

A. Enhancing Chemotherapy Efficacy

CITCO has been studied for its synergistic effects when used in combination with traditional chemotherapy regimens. A notable study demonstrated that coadministration of CITCO with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) significantly increased cytotoxicity against non-Hodgkin lymphoma cells while sparing cardiomyocytes from damage. This effect is attributed to CITCO's ability to upregulate drug-metabolizing enzymes in hepatocytes, thereby improving the metabolic profile of chemotherapy agents without increasing off-target toxicity .

B. Overcoming Drug Resistance

Research indicates that CITCO can enhance sensitivity to anticancer agents by modulating CAR-mediated transcriptional activity. In ovarian cancer models, CITCO increased the efficacy of various anticancer drugs by upregulating genes associated with drug metabolism and resistance mechanisms . This suggests that CITCO could be pivotal in overcoming resistance in cancer therapies.

C. Brain Tumor Stem Cell Inhibition

CITCO has shown promise in inhibiting the growth of brain tumor stem cells (BTSCs). Studies revealed that treatment with CITCO led to a dose-dependent decrease in BTSC proliferation and induced apoptosis specifically in tumor cells while leaving normal astrocytes unaffected. This selectivity highlights its potential for targeted therapies in glioblastoma .

Pharmacological Insights

CITCO exhibits a high degree of selectivity for CAR over other nuclear receptors, making it an ideal candidate for research focused on CAR-related pathways. Its EC50 value is reported at 49 nM, indicating potent activity at low concentrations . Furthermore, it does not activate a broad range of other nuclear receptors at concentrations that would typically induce activity, thus minimizing potential side effects associated with polypharmacology.

Safety Profile and Toxicology

While CITCO shows significant therapeutic potential, safety evaluations are critical. It has been classified as causing skin and eye irritation; hence handling precautions should be adhered to during laboratory use . Understanding its toxicological profile will be essential for future clinical applications.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentEnhances efficacy of chemotherapy regimens like CHOPIncreased cytotoxicity against lymphoma cells without cardiotoxicity
Overcoming Drug ResistanceModulates CAR pathways to enhance sensitivity to anticancer agentsImproved efficacy of drugs in ovarian cancer models
Brain Tumor TreatmentInhibits growth and expansion of BTSCsInduces apoptosis specifically in tumor cells while sparing normal cells
Selective AgonismHigh selectivity for CAR over other nuclear receptorsEC50 value of 49 nM indicates potent action at low concentrations

Comparison with Similar Compounds

Key Features:

  • Chemical Formula : C₁₉H₁₂Cl₃N₃OS (for CITCO) .
  • Mechanism : Direct binding to phosphorylated CAR, inducing nuclear translocation and coactivator recruitment .
  • Biological Role : Inhibits brain tumor stem cell growth and modulates cytochrome P450 (CYP) enzymes (e.g., upregulates CYP2B6, CYP3A4) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazothiazole scaffold is highly modifiable. Substitutions on the benzyl oxime group and phenyl rings significantly alter receptor affinity and selectivity:

Compound Name Substituents Receptor Selectivity Key Differences vs. CITCO (3,4-DCB) Evidence ID
CITCO (3,4-dichlorobenzyl) O-(3,4-dichlorobenzyl)oxime Human CAR agonist, weak PXR activator Reference compound; activates PXR as off-target
User-specified compound (2,4-dichlorobenzyl) O-(2,4-dichlorobenzyl)oxime Not reported in evidence Unclear activity; positional isomer may alter binding N/A
6-(4-Fluorophenyl) analog 4-fluorophenyl, unmodified oxime Unknown Reduced lipophilicity vs. chloro-substituted
TCPOBOP 1,4-bis[(3,5-dichloropyridine-2-yl)oxy]benzene Mouse CAR agonist Species-specific; no human CAR activity

Notes:

  • Positional isomerism (e.g., 2,4- vs. 3,4-dichlorobenzyl) likely impacts CAR binding due to steric and electronic effects, but data are lacking for the 2,4-isomer.
  • Fluorine substitution (e.g., 4-fluorophenyl) may reduce metabolic stability compared to chlorophenyl groups .

Functional Comparison with CAR Agonists

Compound Species Specificity PXR Activation CYP Induction Profile Clinical Use Evidence ID
CITCO (3,4-DCB) Human-specific Yes (weak) Upregulates CYP2B6, CYP2C9, CYP3A4 Preclinical
TCPOBOP Mouse-specific No Induces CYP2B10 (mouse homolog) Preclinical
Phenobarbital Human and mouse No Broad induction (CYP2B, CYP3A) Approved (seizures)
Artemisinin Human Unknown Weak CYP2B6 induction Approved (malaria)

Key Findings :

  • Species specificity : CITCO is human-selective , whereas TCPOBOP is mouse-specific .
  • Phenobarbital lacks PXR activation but acts via indirect CAR activation .
  • CYP induction : CITCO upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.28–2.19-fold), but fails to induce CYP3A4 in Fa2N-4 cells, unlike rifampicin .

Pharmacodynamic Interactions

CITCO’s interactions with CAR antagonists/inverse agonists (e.g., clotrimazole, androstenol) have been characterized using TR-FRET assays .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and oxime linkage .
  • X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for analogous imidazo-thiazole derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch of oxime at ~1600 cm1^{-1}) .
  • Elemental analysis : Validates purity and empirical formula .

How can computational methods predict the reactivity or biological targets of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets, such as kinases or viral proteases, based on structural analogs .
  • MD simulations : Assess binding stability in putative biological targets .

What strategies resolve contradictions between theoretical and experimental data in spectral analysis?

Q. Advanced

  • Cross-validation : Compare experimental NMR/X-ray data with computational predictions (DFT-optimized structures) to identify discrepancies .
  • Purity assessment : Use HPLC to rule out impurities affecting spectral interpretations .
  • Dynamic NMR : Resolve conformational equilibria causing split signals in 1^1H NMR .

What are the recommended protocols for evaluating solubility and stability under various conditions?

Q. Basic

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy or nephelometry .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the oxime moiety .

How can reaction mechanisms for byproduct formation during synthesis be elucidated?

Q. Advanced

  • Isotopic labeling : Trace 18^{18}O in hydroxylamine to confirm oxime formation pathways .
  • Kinetic studies : Vary temperature/reactant ratios to identify rate-determining steps. For example, excess aldehyde may lead to imine byproducts .
  • LC-MS : Characterize byproducts (e.g., dimerization products) .

How is purity assessed using HPLC and TLC, and what are common impurities?

Q. Basic

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Retention time ~8.2 min .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf_f ~0.5.
    Common impurities : Unreacted aldehyde precursor or O-benzyl hydroxylamine derivatives .

What approaches identify degradation products under stress conditions?

Q. Advanced

  • Forced degradation : Expose to UV light, H2_2O2_2, or acidic/alkaline conditions.
  • High-resolution MS : Assign molecular formulas to degradation products (e.g., hydrolysis of oxime to aldehyde) .
  • NMR profiling : Compare degraded vs. pure samples to identify structural changes .

How can structure-activity relationship (SAR) studies guide structural modifications for enhanced bioactivity?

Q. Advanced

  • Substituent variation : Replace 2,4-dichlorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity .
  • Bioisosteric replacement : Substitute thiazole with oxadiazole to improve metabolic stability .
  • In vitro assays : Test modified analogs against cancer cell lines (e.g., MCF-7) or microbial strains to correlate structural changes with activity .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic/byproduct residues before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.